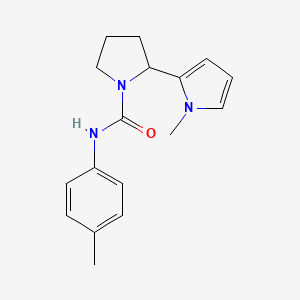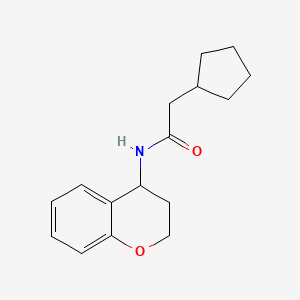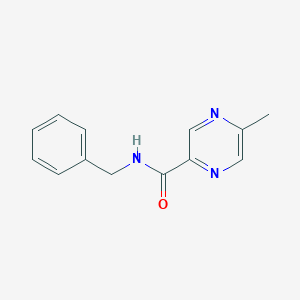
4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide, also known as BFB, is a compound that has been extensively studied in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. 4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. 4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide has also been shown to inhibit the activity of histone deacetylase (HDAC), a protein that is involved in the regulation of gene expression.
Biochemical and Physiological Effects
4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and inhibit the replication of viruses. 4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide has a number of advantages for lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. 4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide is also relatively inexpensive compared to other compounds that are used in scientific research. However, 4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide has some limitations as well. It is not very soluble in water, which can make it difficult to work with in certain experiments. 4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide also has limited bioavailability, which can limit its effectiveness in certain applications.
Orientations Futures
There are a number of future directions for the study of 4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide. One area of research is the development of more effective methods for delivering 4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide to the body. This could involve the use of nanoparticles or other drug delivery systems. Another area of research is the development of more potent derivatives of 4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide that have improved therapeutic properties. Finally, 4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide could be studied in combination with other compounds to determine if it has synergistic effects.
Méthodes De Synthèse
The synthesis of 4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with 4-bromo-2-fluoroaniline to form 4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)aniline. This intermediate is then reacted with benzoyl chloride to form the final product, 4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide.
Applications De Recherche Scientifique
4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide has been studied extensively in scientific research for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO3/c1-20-13-5-3-9(7-12(13)18)17-14(19)10-4-2-8(15)6-11(10)16/h2-7,18H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZDOXTYJQQPMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Br)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(benzimidazol-1-yl)propyl]-6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide](/img/structure/B7454956.png)
![2-[[2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-N-(2-phenylethyl)benzamide](/img/structure/B7454965.png)



![4-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B7455003.png)

![5-Cyclopropyl-4-methyl-2-[(3-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7455020.png)
![5-Cyclopropyl-4-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7455031.png)
